1,3-Dibromo-2-nonanone

Catalog No.
S1785834
CAS No.
1982-80-5
M.F
C9H16Br2O
M. Wt
300.034
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-2-nonanone

CAS Number

1982-80-5

Product Name

1,3-Dibromo-2-nonanone

IUPAC Name

1,3-dibromononan-2-one

Molecular Formula

C9H16Br2O

Molecular Weight

300.034

InChI

InChI=1S/C9H16Br2O/c1-2-3-4-5-6-8(11)9(12)7-10/h8H,2-7H2,1H3

InChI Key

DWSPGHFKCYZSET-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)CBr)Br

Synonyms

1,3-Dibromo-2-nonanone

1,3-Dibromo-2-nonanone is an organic compound with the molecular formula C9_9H14_14Br2_2O. It is characterized by a ketone functional group and two bromine atoms located at the first and third carbon atoms of the nonanone chain. The compound is typically a colorless to pale yellow liquid with a distinctive odor, and it has applications in various chemical syntheses and biological studies. Its structure can be represented as follows:

text
Br |H3C-C-CO-CH2-CH2-CH2-CH3 | Br

The compound is known for its reactivity due to the presence of bromine substituents, which can participate in various

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions. For example, treatment with sodium hydroxide can lead to the formation of alcohol derivatives.
  • Elimination Reactions: Under certain conditions, 1,3-dibromo-2-nonanone can undergo elimination reactions to form alkenes.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1,3-dibromo-2-nonanone exhibits biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological membranes, potentially disrupting cellular functions. Studies have shown that compounds with similar structures often possess antifungal and antibacterial properties, making 1,3-dibromo-2-nonanone of interest in pharmaceutical research.

1,3-Dibromo-2-nonanone can be synthesized through various methods:

  • Bromination of 2-Nonanone: A common method involves the bromination of 2-nonanone using bromine in an aqueous solution or using hydrogen bromide in combination with hydrogen peroxide. This reaction typically yields a mixture of products that can be purified through distillation or chromatography .
  • Bromination of Alkenes: Another approach includes the bromination of alkenes derived from nonanones, which subsequently undergo rearrangements to yield dibrominated products.

These methods are advantageous for producing 1,3-dibromo-2-nonanone in a laboratory setting.

1,3-Dibromo-2-nonanone finds applications in various fields:

  • Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Agricultural Chemicals: Its properties may be beneficial in developing pesticides or herbicides.

Studies on the interactions of 1,3-dibromo-2-nonanone with other compounds have revealed its potential as a ligand in coordination chemistry. It may form complexes with metal ions, which could enhance its biological activity or alter its reactivity profile. Additionally, research into its interactions with enzymes suggests that it could inhibit certain metabolic pathways in microorganisms .

Several compounds share structural similarities with 1,3-dibromo-2-nonanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-2-nonanoneC9_9H17_17BrOContains one bromine atom; less reactive
1,3-DibromobutaneC4_4H8_8Br2_2Shorter carbon chain; used in organic synthesis
3-Bromo-2-pentanoneC5_5H9_9BrOSimilar ketonic structure; different reactivity
1,3-Dibromodecan-2-oneC12_12H22_22Br2_2OLonger carbon chain; potential for similar applications

Uniqueness

What sets 1,3-dibromo-2-nonanone apart from these similar compounds is its specific position of bromine substituents and its unique carbon chain length which influences its reactivity and biological activity. This structural arrangement allows for distinct chemical behavior compared to shorter or longer analogs.

XLogP3

4.4

Dates

Modify: 2023-07-20

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